1,4-Benzodioxin-5-acetamide, 2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzodioxin-5-acetamide, 2,3-dihydro- is a chemical compound with the molecular formula C10H11NO3. It belongs to the class of benzodioxins, which are known for their diverse biological activities.
Preparation Methods
The synthesis of 1,4-Benzodioxin-5-acetamide, 2,3-dihydro- involves several steps. One common method includes the reaction of 1,4-benzodioxane with acetic anhydride in the presence of a catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may vary, but they generally follow similar principles, often with optimizations for yield and purity.
Chemical Reactions Analysis
1,4-Benzodioxin-5-acetamide, 2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule. .
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4-Benzodioxin-5-acetamide, 2,3-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 1,4-Benzodioxin-5-acetamide, 2,3-dihydro- involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by interfering with the synthesis of essential cellular components. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
1,4-Benzodioxin-5-acetamide, 2,3-dihydro- can be compared with other benzodioxin derivatives, such as:
1,4-Benzodioxin, 2,3-dihydro-: This compound shares a similar core structure but lacks the acetamide group, which may result in different biological activities.
N1-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: This compound is structurally similar but may have different pharmacological properties.
The uniqueness of 1,4-Benzodioxin-5-acetamide, 2,3-dihydro- lies in its specific functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide |
InChI |
InChI=1S/C10H11NO3/c11-9(12)6-7-2-1-3-8-10(7)14-5-4-13-8/h1-3H,4-6H2,(H2,11,12) |
InChI Key |
VDDHZANWLBKZQX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.